molecular formula C22H24ClN3O2 B2425528 2-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol CAS No. 899727-59-4

2-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol

Cat. No. B2425528
CAS RN: 899727-59-4
M. Wt: 397.9
InChI Key: POGDTNJWGCRLGN-UHFFFAOYSA-N
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Description

This compound, also known as 9-CHLORO-1’-METHYL-2-P-TOLYL-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,4’-PIPERIDINE], has a linear formula of C22H24ClN3O . It has a molecular weight of 381.909 . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The compound has a complex structure with a spiro configuration . The InChI string, which represents the structure of the compound, is InChI=1S/C21H22ClN3O2/c1-24-10-8-21(9-11-24)25-19(17-12-15(22)4-7-20(17)27-21)13-18(23-25)14-2-5-16(26)6-3-14/h2-7,12,19,26H,8-11,13H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 383.9 g/mol . It has a topological polar surface area of 48.3 Ų . The compound has one rotatable bond . The XLogP3-AA, which is a measure of the compound’s lipophilicity, is 4 .

Scientific Research Applications

Antimicrobial, Anti-Inflammatory, and Antioxidant Activity

Research on spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, which are structurally related to the chemical , has shown significant antimicrobial, anti-inflammatory, and antioxidant properties. These compounds have been found to exhibit high antimicrobial activity against S. aureus and possess anti-inflammatory effects superior to reference drugs like diclofenac, as well as high antioxidant activity (Mandzyuk et al., 2020).

Potential in Cancer Research

Spiropiperidines, another related class of compounds, have shown promise in cancer research. Novel spiropiperidines have been identified as highly potent and subtype-selective σ-receptor ligands, which are important in the study of potential treatments for various types of cancer (Maier & Wünsch, 2002).

Corrosion Inhibition

In the field of materials science, certain benzimidazole derivatives, which bear a structural resemblance to the compound , have been studied as corrosion inhibitors for steel in acidic environments. These compounds show high corrosion inhibition efficiency, suggesting potential industrial applications in protecting metals (Yadav et al., 2016).

Pharmacological Interactions

Further research into the pharmacological interactions of compounds structurally similar to 2-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol has led to insights into their binding properties at receptors like the CB1 cannabinoid receptor. These studies contribute to the understanding of molecular interactions and receptor dynamics in the human body (Shim et al., 2002).

Synthesis and Chemical Properties

The compound's synthesis and chemical properties, particularly in relation to its potential use in various fields like materials science and pharmacology, have been an area of interest. Studies have focused on the synthesis processes, reactivity, and stability of similar spiro-centered compounds (SiniN., Azechi, & Endo, 2015).

properties

IUPAC Name

2-(9-chloro-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2/c1-14-3-5-20(27)16(11-14)18-13-19-17-12-15(23)4-6-21(17)28-22(26(19)24-18)7-9-25(2)10-8-22/h3-6,11-12,19,27H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGDTNJWGCRLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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